Lipophilicity and Membrane Permeability
The predicted lipophilicity (XLogP3) of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is approximately 2.5, a substantial increase from the 1-methyl analog (XLogP3 = 0.1) [1]. This 25-fold theoretical partition coefficient difference directly impacts predicted membrane permeability, a key parameter in drug design. In contrast, the 1-benzyl analog, while more lipophilic (estimated XLogP3 ~2.8), introduces a planar aromatic ring that may engage in distinct π-π interactions, altering binding mode and selectivity .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | ≈ 2.5 (estimated) |
| Comparator Or Baseline | 1-Methyl-4-nitro-1H-pyrazole: 0.1; 1-Benzyl-4-nitro-1H-pyrazole: ≈ 2.8 (estimated) |
| Quantified Difference | Target compound is ~25 times more lipophilic than 1-methyl analog; target compound is less lipophilic than 1-benzyl analog. |
| Conditions | XLogP3 algorithm (PubChem) |
Why This Matters
This differentiated lipophilicity profile directly influences the compound's utility in cell-based assays and in vivo PK studies, guiding medicinal chemists to select this specific analog for achieving balanced membrane permeability and solubility.
- [1] PubChem. (2021). XLogP3 Property for 1-Methyl-4-nitro-1H-pyrazole and 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole. National Center for Biotechnology Information. View Source
